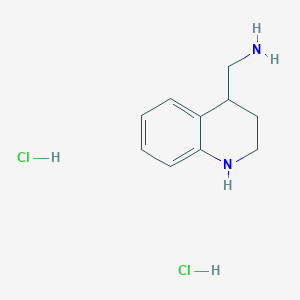

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic reduction of a nitroquinoline precursor to form a tetrahydroquinoline intermediate, which is then subjected to reductive amination to introduce the methanamine group . The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ high-throughput reactors and automated systems to maintain consistent

Activité Biologique

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C₉H₁₂Cl₂N₂

- Molecular Weight : 196.11 g/mol

- Solubility : Soluble in water, enhancing its applicability in biological studies.

The compound exhibits a range of biological activities through various mechanisms:

Target Interactions

- Neurotransmitter Systems : It interacts with enzymes involved in neurotransmitter synthesis and degradation, notably monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which modulate levels of dopamine and serotonin .

- Receptor Binding : The compound has been shown to bind to specific receptors in the central nervous system (CNS), potentially affecting signal transduction pathways and cellular responses.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.

- Anticancer Properties : The compound has demonstrated activity against various cancer cell lines, indicating potential use as an anticancer agent.

- Analgesic Effects : In animal models, it has been shown to alleviate pain symptoms effectively, suggesting its utility in pain management therapies .

Study 1: Neuroprotective Activity

In a study evaluating the neuroprotective effects of the compound on rat models subjected to neurotoxic agents, it was found that administration significantly reduced neuronal death and improved behavioral outcomes. The doses used ranged from 10 mg/kg to 30 mg/kg, with the most effective results observed at the higher dose .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the proliferation of specific cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing new anticancer drugs .

Biochemical Analysis

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that tetrahydroquinoline derivatives can inhibit specific protein interactions involved in cancer progression. For instance, they have been shown to act as inhibitors of methionyl-tRNA synthetase (MetRS), a target implicated in tumor growth and metastasis . The inhibition of MetRS can lead to reduced protein synthesis in cancer cells, thereby suppressing their proliferation.

Modulation of Drug Resistance

Another significant application is in overcoming multidrug resistance (MDR) in cancer therapy. The compound has been explored as a potential P-glycoprotein (P-gp) efflux inhibitor, which could enhance the efficacy of conventional chemotherapeutics by preventing their expulsion from cancer cells . This mechanism is critical in addressing one of the major challenges in cancer treatment.

Toll-like Receptor Agonism

The compound has been investigated for its immunomodulatory properties, particularly as an agonist for Toll-like receptors (TLRs). TLRs play a crucial role in the innate immune response. Studies suggest that certain tetrahydroquinoline derivatives can stimulate TLR2, leading to the induction of chemokines and cytokines essential for immune responses . This property positions the compound as a candidate for vaccine adjuvant development.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing the therapeutic potential of (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride. Structure-activity relationship (SAR) studies have revealed that modifications to the amine and carboxamide groups can significantly influence the compound's activity against various biological targets . These insights are critical for guiding future drug design efforts.

Case Study: Anticancer Efficacy

A notable case study involved synthesizing various analogues of tetrahydroquinoline derivatives and testing their cytotoxic effects on different cancer cell lines. The results demonstrated that specific modifications increased potency against breast and lung cancer cells while minimizing toxicity to normal cells .

Case Study: Immunomodulation

In another study focusing on immunological applications, researchers evaluated the ability of tetrahydroquinoline derivatives to enhance TLR-mediated immune responses in vitro. The findings indicated a significant increase in cytokine production upon treatment with specific analogues, suggesting potential use in vaccine formulations .

Conclusion and Future Directions

The applications of this compound span across oncology and immunology with promising therapeutic implications. Continued research into its structure-activity relationships and mechanisms of action will be essential for developing effective treatments against cancer and enhancing immune responses.

Data Tables

Propriétés

Numéro CAS |

1955547-03-1 |

|---|---|

Formule moléculaire |

C10H15ClN2 |

Poids moléculaire |

198.69 g/mol |

Nom IUPAC |

1,2,3,4-tetrahydroquinolin-4-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H |

Clé InChI |

JZOJHUUGVNMUSA-UHFFFAOYSA-N |

SMILES |

C1CNC2=CC=CC=C2C1CN.Cl.Cl |

SMILES canonique |

C1CNC2=CC=CC=C2C1CN.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.